2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(pyrrolidin-1-yl)phosphoryl]ethanamine
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Overview
Description
2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(pyrrolidin-1-yl)phosphoryl]ethanamine is a synthetic organic compound It is characterized by the presence of chloroethyl and phenylmethoxy groups attached to a phosphoryl-substituted ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(pyrrolidin-1-yl)phosphoryl]ethanamine typically involves multi-step organic reactions. A common approach might include:
Formation of the phosphoryl intermediate: This could involve the reaction of a suitable phosphorylating agent with a precursor molecule.
Introduction of the chloroethyl group: This step might involve the use of chloroethylamine or a similar reagent under controlled conditions.
Attachment of the phenylmethoxy group: This could be achieved through nucleophilic substitution reactions, often using phenylmethanol derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(pyrrolidin-1-yl)phosphoryl]ethanamine can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents to modify the functional groups.
Reduction: Reducing agents could be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions could introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, aryl halides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phosphoryl oxides, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(pyrrolidin-1-yl)phosphoryl]ethanamine could have several scientific research applications:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biochemical pathways or as a probe in molecular biology.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(pyrrolidin-1-yl)phosphoryl]ethanamine would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with cellular pathways: Affecting signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(pyrrolidin-1-yl)phosphoryl]ethanamine analogs: Compounds with similar structures but different substituents.
Phosphoryl-substituted ethanamines: Compounds with variations in the phosphoryl group or the ethanamine backbone.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which could confer unique chemical and biological properties.
Properties
CAS No. |
18228-81-4 |
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Molecular Formula |
C15H23Cl2N2O2P |
Molecular Weight |
365.2 g/mol |
IUPAC Name |
2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(pyrrolidin-1-yl)phosphoryl]ethanamine |
InChI |
InChI=1S/C15H23Cl2N2O2P/c16-8-12-19(13-9-17)22(20,18-10-4-5-11-18)21-14-15-6-2-1-3-7-15/h1-3,6-7H,4-5,8-14H2 |
InChI Key |
UHMLJABDFBVUCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)P(=O)(N(CCCl)CCCl)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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